N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the amine group with an acetylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The sulfanyl and acetyl groups may enhance binding affinity or specificity to the target.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.
Thioethers: Compounds with similar sulfanyl groups but different aromatic or acetamide moieties.
Uniqueness
N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide is unique due to the combination of the benzoxazole core, sulfanyl group, and acetylphenyl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H14N2O3S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H14N2O3S/c1-11(20)12-6-8-13(9-7-12)18-16(21)10-23-17-19-14-4-2-3-5-15(14)22-17/h2-9H,10H2,1H3,(H,18,21) |
InChI Key |
IKDMFKLZUZXPCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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